molecular formula C27H25NO B1612325 [1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)- CAS No. 129119-41-1

[1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)-

Cat. No.: B1612325
CAS No.: 129119-41-1
M. Wt: 379.5 g/mol
InChI Key: FQZMLPQAHGJJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-methylphenyl)-: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with an amine group at the 4-position, a methoxy group at the 4’-position, and two 4-methylphenyl groups attached to the nitrogen atom

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimicrobial and anticancer activities . Therefore, it’s plausible that this compound may also interact with targets related to these biological processes.

Mode of Action

Compounds with similar structures have been shown to exhibit antimicrobial and anticancer activities . These activities could be due to the compound’s interaction with key proteins or enzymes involved in these biological processes.

Biochemical Pathways

Similar compounds have been shown to influence pathways related to microbial growth and cancer cell proliferation

Result of Action

Similar compounds have been shown to exhibit antimicrobial and anticancer activities . These effects could be due to the compound’s interaction with key proteins or enzymes involved in these biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-methylphenyl)- can be achieved through several synthetic routes. One common method involves the following steps:

    Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 4-position.

    Reduction of Nitro Group: The nitro group is then reduced to an amine group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Methoxylation: The biphenyl derivative is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group at the 4’-position.

    N,N-Dialkylation: Finally, the amine group is dialkylated with 4-methylphenyl groups using a suitable alkylating agent such as 4-methylbenzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-methylphenyl)-: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups to their reduced forms.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the biphenyl core can be replaced by other groups using reagents like halogens or sulfonic acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amine or methoxy derivatives.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

[1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-methylphenyl)-: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Comparison with Similar Compounds

[1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-methylphenyl)-: can be compared with other biphenyl derivatives such as:

  • [1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-diphenyl-
  • [1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-chlorophenyl)-
  • [1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-fluorophenyl)-

These compounds share similar structural features but differ in the substituents attached to the nitrogen atom The presence of different substituents can significantly influence their chemical reactivity, biological activity, and potential applications

Conclusion

[1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-methylphenyl)-: is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and ability to undergo diverse chemical reactions make it a valuable building block for the synthesis of complex molecules. Additionally, its potential biological activities and applications in drug development highlight its importance in scientific research.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)phenyl]-4-methyl-N-(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO/c1-20-4-12-24(13-5-20)28(25-14-6-21(2)7-15-25)26-16-8-22(9-17-26)23-10-18-27(29-3)19-11-23/h4-19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZMLPQAHGJJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620455
Record name 4'-Methoxy-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129119-41-1
Record name 4'-Methoxy-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)-
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)-
Reactant of Route 3
Reactant of Route 3
[1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)-
Reactant of Route 4
Reactant of Route 4
[1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)-
Reactant of Route 5
Reactant of Route 5
[1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)-
Reactant of Route 6
Reactant of Route 6
[1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.